Pinobanksin 3-acetate chemical structure and properties
Pinobanksin 3-acetate chemical structure and properties
An In-depth Technical Guide to Pinobanksin 3-Acetate
Introduction
Pinobanksin 3-acetate, also known as 3-O-acetylpinobanksin, is a naturally occurring flavonoid, a class of polyphenolic compounds widely found in plants, honey, and propolis.[1][2] As a derivative of pinobanksin, it is characterized by an acetyl group at the 3-position of the flavanone structure.[3] This compound has garnered significant interest within the scientific community for its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiparasitic, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and experimental protocols related to pinobanksin 3-acetate, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
Pinobanksin 3-acetate is structurally classified as a dihydroflavonol.[6] Its chemical identity and properties are well-defined, providing a solid foundation for research and development activities.
1.1. Chemical Identifiers
Key identification parameters for pinobanksin 3-acetate are summarized in the table below.
| Identifier | Value |
| IUPAC Name | [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] acetate[6] |
| Synonyms | 3-O-Acetylpinobanksin, Pinobanksin 3-O-Acetate, Pinobanksin acetate[5][7][8] |
| CAS Number | 52117-69-8[6] |
| Molecular Formula | C₁₇H₁₄O₆[1][6] |
| Molecular Weight | 314.29 g/mol [1][7] |
| Canonical SMILES | CC(=O)O[C@@H]1--INVALID-LINK--C3=CC=CC=C3[6] |
| InChI Key | BJYHZSNSMVEQEH-SJORKVTESA-N[6][7] |
1.2. Physicochemical Properties
The physical and chemical characteristics of pinobanksin 3-acetate are crucial for its handling, formulation, and experimental application.
| Property | Value / Description |
| Appearance | Solid, crystalline form.[3] |
| Solubility | Soluble in DMSO; slightly soluble in acetonitrile.[5][8][9] Estimated water solubility: 250.6 mg/L at 25°C.[10] |
| logP (o/w) | 3.850 (estimated).[10] |
| Boiling Point | 547.60 °C at 760.00 mm Hg (estimated).[10] |
| Storage Conditions | Short-term (days to weeks) at 0-4°C; long-term (months to years) at -20°C.[7] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1][9] |
| Natural Sources | Sonoran propolis, honey, sunflowers, Eremophila alternifolia, Helichrysum gymnocephalum.[1][7][11] |
Biological Activities and Mechanism of Action
Pinobanksin 3-acetate exhibits a range of pharmacological effects, making it a promising candidate for therapeutic development.
2.1. Anticancer Activity
The compound has demonstrated significant antiproliferative and pro-apoptotic effects across various cancer cell lines.
-
Colon Cancer : Pinobanksin 3-acetate shows a significant, time- and dose-dependent inhibitory effect on the proliferation of human colon cancer cell lines HCT-116 and SW480.[2][12] It induces apoptosis in these cells, accompanied by typical morphological changes.[2]
-
Pancreatic Cancer : In studies using methanolic extracts of Mexican propolis, pinobanksin 3-acetate was shown to have cytotoxic effects on PANC-1 human pancreatic cancer cells.[4]
-
B-cell Lymphoma : As a derivative of pinobanksin, which is an active component of Sonoran propolis, it is implicated in the induction of apoptosis in B-cell lymphoma cell lines (M12.C3.F6).[4][13]
The primary mechanism for its anticancer activity is the induction of apoptosis. In B-cell lymphoma, the parent compound pinobanksin activates caspase-3 and caspase-8 signaling pathways.[4] In colon cancer cells, pinobanksin 3-acetate was found to modulate a wide range of genes involved in cell apoptosis, cytokinetics, and key carcinogenesis pathways such as the Wnt and Calcium signaling pathways.[12]
2.2. Antioxidant and Anti-inflammatory Activity
Pinobanksin 3-acetate is recognized as a potent antioxidant.[8][11] It effectively inhibits the peroxidation of low-density lipoproteins (LDL) and reduces the formation of advanced glycation end products (AGEs).[5][11] Theoretical studies suggest that the 7-OH group is the primary contributor to its antioxidant activity, which proceeds favorably via Hydrogen Atom Transfer (HAT) or Single Proton Loss Electron Transfer (SPLET) mechanisms depending on the solvent polarity.[14]
As a key flavonoid in propolis, its anti-inflammatory action is linked to the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, which in turn downregulates the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[15][16] Concurrently, propolis flavonoids can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[15]
2.3. Antiparasitic Activity
Pinobanksin 3-acetate has shown promising activity against the malaria parasite, Plasmodium falciparum. It is active against chloroquine-resistant strains of the parasite, highlighting its potential as a lead compound for novel antimalarial drugs.[5]
2.4. Summary of Biological Activity Data
The following table summarizes key quantitative data on the biological activities of pinobanksin 3-acetate.
| Activity | Target/Assay | Cell Line / Condition | IC₅₀ Value |
| Anticancer | Cytotoxicity | PANC-1 (Pancreatic) | 9.1 µM[4] |
| Antioxidant | AGE Formation | Cell-free assay | 0.06 mM[5] |
| Antiparasitic | Antiplasmodial | P. falciparum (Chloroquine-resistant) | 15.62 µM[5] |
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. This section outlines key experimental protocols cited in the literature.
3.1. Solubility and Formulation Protocols
Achieving adequate solubility is critical for in vitro and in vivo studies.
-
Protocol for In Vivo Administration 1 : Prepare a solution by adding solvents sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This method yields a clear solution with a solubility of ≥ 2.5 mg/mL.[1]
-
Protocol for In Vivo Administration 2 : Prepare a solution by adding solvents sequentially: 10% DMSO and 90% Corn Oil. This also yields a clear solution with a solubility of ≥ 2.5 mg/mL.[1]
-
High Concentration Stock Solution : For in vitro assays, dissolve in DMSO to a concentration of 100 mg/mL (318.18 mM). The use of an ultrasonic bath and gentle heating to 37°C can aid dissolution.[9]
3.2. Cell Proliferation (MTT) Assay
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Plate cells (e.g., HCT-116 or SH-SY5Y) in a 96-well plate at a density of 3 x 10⁵ cells per well and incubate overnight to allow for attachment.[2][17]
-
Treatment : Add various concentrations of pinobanksin 3-acetate to the wells and incubate for specified durations (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]
-
Solubilization : Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01M HCl or pure DMSO) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[17]
-
Measurement : Read the absorbance at 570 nm using a microplate reader.[17]
3.3. Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Treat cells (e.g., HCT-116) with desired concentrations of pinobanksin 3-acetate for 24 hours.[2]
-
Harvesting : Harvest the cells by trypsinization and wash with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis : Analyze the cells using a flow cytometer. The Annexin V-FITC signal detects phosphatidylserine externalization (early apoptosis), while PI stains cells with compromised membranes (late apoptosis/necrosis).[2]
Conclusion
Pinobanksin 3-acetate is a multifaceted natural flavonoid with a well-defined chemical profile and a spectrum of promising biological activities. Its demonstrated efficacy in inhibiting cancer cell proliferation, inducing apoptosis, combating oxidative stress, reducing inflammation, and acting against parasites positions it as a valuable lead compound in drug discovery. The availability of established experimental protocols further facilitates its investigation. Future research should focus on elucidating its molecular targets, exploring its in vivo efficacy and safety profile, and optimizing its structure for enhanced therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. kjdb.org [kjdb.org]
- 3. CAS 52117-69-8: Pinobanksin 3-acetate | CymitQuimica [cymitquimica.com]
- 4. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Pinobanksin 3-acetate | C17H14O6 | CID 148556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. Pinobanksin 3-acetate Supplier | CAS 52117-69-8 | AOBIOUS [aobious.com]
- 9. glpbio.com [glpbio.com]
- 10. pinobanksin-3-acetate, 52117-69-8 [thegoodscentscompany.com]
- 11. Pinobanksin 3-acetate | Antioxidant | TargetMol [targetmol.com]
- 12. innspub.net [innspub.net]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical studies on the antioxidant activity of pinobanksin and its ester derivatives: Effects of the chain length and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pinobanksin from peony seed husk: A flavonoid with the potential to inhibit the proliferation of SH‐SY5Y - PMC [pmc.ncbi.nlm.nih.gov]
